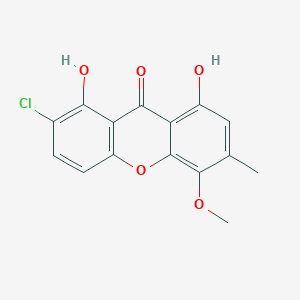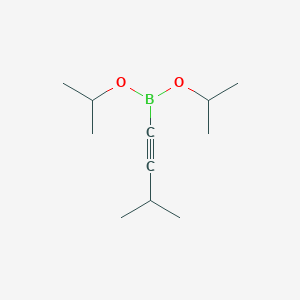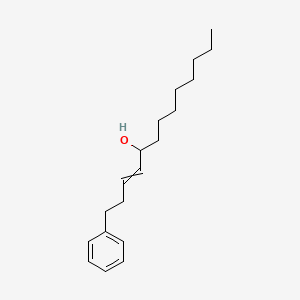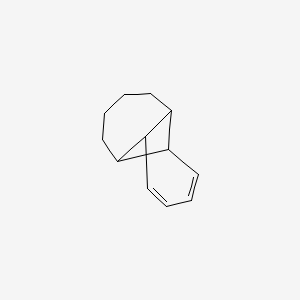![molecular formula C11H6Cl2N2O B14295979 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- CAS No. 113960-64-8](/img/structure/B14295979.png)
9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-: is a chemical compound belonging to the class of pyridoindoles. This compound is characterized by the presence of a pyridoindole core structure with hydroxyl and dichloro substituents. Pyridoindoles are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, chlorination and subsequent hydroxylation can be employed to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine gas, hydroxylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a therapeutic agent
Medicine: In medicine, 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is investigated for its potential to treat various diseases. Its biological activity makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functions.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
9H-Pyrido[3,4-b]indole: A parent compound with a similar core structure but lacking the hydroxyl and dichloro substituents.
1-Methyl-9H-pyrido[3,4-b]indole: A methylated derivative with distinct biological activities.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: A methoxy-substituted compound with unique properties.
Uniqueness: 9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of hydroxyl and dichloro groups enhances its reactivity and potential therapeutic applications compared to its analogs.
Propiedades
Número CAS |
113960-64-8 |
|---|---|
Fórmula molecular |
C11H6Cl2N2O |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
5,7-dichloro-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H6Cl2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H |
Clave InChI |
BVVSNQNGEBAFJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
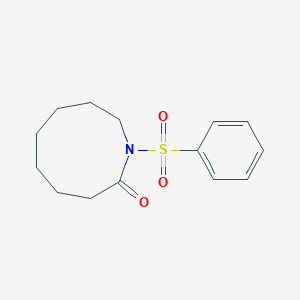
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
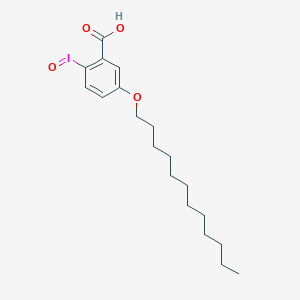

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
